1-(2,4-Dichlorophenyl)hexan-1-one
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Overview
Description
1-(2,4-Dichlorophenyl)hexan-1-one is an organic compound characterized by the presence of a hexanone backbone substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dichlorobenzoyl chloride with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)hexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the biosynthesis of essential components such as ergosterol in fungi, leading to antifungal activity. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: Known for its fungicidal activity.
2,4-Dichlorophenylacetic acid: Used in the synthesis of herbicides.
2,4-Dichlorophenylhydrazine: Utilized in the preparation of pharmaceuticals.
Uniqueness: 1-(2,4-Dichlorophenyl)hexan-1-one is unique due to its specific structural features and the presence of both a ketone and a dichlorophenyl group
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for further research and development.
Properties
CAS No. |
61023-68-5 |
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Molecular Formula |
C12H14Cl2O |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)hexan-1-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14/h6-8H,2-5H2,1H3 |
InChI Key |
MYTHXXFQVFMTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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